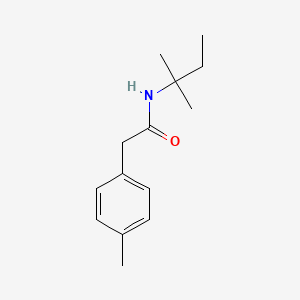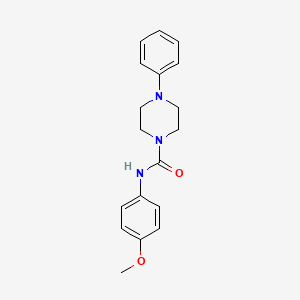
N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. DPA belongs to the class of amides and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide is not fully understood. However, it is believed that N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide exerts its biological activities by modulating the activity of various neurotransmitters such as GABA and glutamate. N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has also been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins.
Biochemical and physiological effects:
N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has also been found to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase. N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has also been found to modulate the activity of various neurotransmitters such as GABA and glutamate, which are involved in the regulation of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has some limitations for lab experiments. It is not very water-soluble and has poor bioavailability. This limits its use in in vivo experiments and requires the use of appropriate delivery systems.
Direcciones Futuras
There are several future directions for the study of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide. One potential direction is the development of novel delivery systems that can improve the bioavailability of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide. Another potential direction is the study of the potential applications of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide in the treatment of various neurological disorders such as epilepsy and Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide and its potential side effects.
Conclusion:
In conclusion, N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It possesses a wide range of biological activities such as analgesic, anti-inflammatory, and antipyretic effects. N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has also been found to exhibit anticonvulsant and neuroprotective properties. The synthesis of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide involves the reaction of 4-methylacetophenone with isobutyryl chloride in the presence of anhydrous aluminum chloride. N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has several advantages for lab experiments but also has some limitations. Further studies are needed to fully understand the potential applications of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide in the treatment of various neurological disorders.
Métodos De Síntesis
The synthesis of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide involves the reaction of 4-methylacetophenone with isobutyryl chloride in the presence of anhydrous aluminum chloride. The resulting product is then subjected to a reaction with dimethylamine to yield N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide. The yield of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess a wide range of biological activities such as analgesic, anti-inflammatory, and antipyretic effects. N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has also been found to exhibit anticonvulsant and neuroprotective properties. These properties make N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide a potential candidate for the treatment of various neurological disorders such as epilepsy and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-methylbutan-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-14(3,4)15-13(16)10-12-8-6-11(2)7-9-12/h6-9H,5,10H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKVNJDFYYBCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbutan-2-yl)-2-(4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5782983.png)
![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5782991.png)
![1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone](/img/structure/B5782993.png)


![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5783012.png)
![1-phenyl-5-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-1H-tetrazole](/img/structure/B5783020.png)
![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-3-yl]-5-methoxy-4-propylphenol](/img/structure/B5783021.png)

![9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5783038.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)
![3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5783080.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)